N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a chemical compound that belongs to the benzothiazole family
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGPDYEFHVNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N,N’-BIS (5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE
- N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzamide moiety enhances its lipophilicity and may improve its ability to penetrate biological membranes. Additionally, the dimethoxy groups on the benzothiazole ring can influence its electronic properties, affecting its reactivity and interactions with molecular targets.
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, which include enzyme inhibition, anticancer properties, and antimicrobial effects. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H16N2O3S. The compound features a benzothiazole core substituted with two methoxy groups and a methylbenzamide moiety.
Synthesis Method
The synthesis typically involves:
- Reactants : 5,6-dimethoxy-2-aminobenzothiazole and 4-methylbenzoyl chloride.
- Reagents : A base such as triethylamine is used to neutralize hydrochloric acid formed during the reaction.
- Conditions : The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions followed by purification through recrystallization or chromatography .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biological pathways. For example, it has shown potential as a selective inhibitor of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Research indicates that this compound can modulate cell proliferation by inhibiting specific enzymes associated with cancer growth. It may disrupt cellular processes by interacting with microbial cell membranes .
In Vitro Studies
Recent studies have highlighted several key findings regarding the biological activity of this compound:
-
Inhibition of BChE :
- Compounds derived from similar structures have been shown to inhibit BChE with significant potency. For instance, derivatives displayed improved BChE inhibitory activity compared to standard drugs like donepezil .
- Kinetic analysis revealed that these compounds can target both the catalytic active site and peripheral anionic site of BChE.
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial membranes or inhibiting essential metabolic pathways .
- Cytotoxicity Assessments :
Table of Biological Activities
Case Study 1: Neuroprotective Effects
A study evaluated the protective effects of this compound against amyloid beta (Aβ) induced toxicity in SH-SY5Y cells. The results indicated that the compound significantly increased cell viability when exposed to Aβ compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound inhibited bacterial growth effectively at certain concentrations.
Q & A
Q. What are the standard protocols for synthesizing N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how are reaction conditions optimized?
The synthesis typically involves a condensation reaction between 5,6-dimethoxy-2-aminobenzothiazole and 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key optimization parameters include:
- Temperature : Maintaining 0–5°C during acyl chloride addition to prevent side reactions.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
- Catalyst : Base selection impacts reaction rate; pyridine also acts as a catalyst.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization (>70%) requires strict stoichiometric control and inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Essential methods include:
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), methylbenzamide, and benzothiazole moieties. Methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 328.39 (CHNOS) .
Q. How is the compound’s preliminary biological activity screened in academic settings?
Initial screening involves:
- In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. IC values <10 µM indicate significant activity .
- Antimicrobial testing : Agar diffusion assays against Staphylococcus aureus and Escherichia coli (10–50 µg/mL) to measure zone-of-inhibition diameters .
- Solubility profiling : Shake-flask method in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity and pharmacokinetics?
Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : The 5,6-dimethoxy substitution on benzothiazole enhances solubility and receptor binding affinity compared to mono-methoxy analogs. Removing these groups reduces cytotoxicity by ~50% .
- Methylbenzamide : Substituting 4-methyl with bulkier groups (e.g., trifluoromethyl) improves metabolic stability but may reduce membrane permeability .
- Benzothiazole core : Replacing sulfur with oxygen (benzoxazole) diminishes activity, highlighting the thiazole ring’s role in target interaction .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardizing cell lines (e.g., using ATCC-certified HeLa) and incubation times (48–72 hours) reduces inter-lab differences .
- Compound purity : Impurities >5% (e.g., unreacted acyl chloride) can skew results. Cross-validate via HPLC and independent synthesis batches .
- Experimental models : Compare 2D monolayer vs. 3D spheroid cultures; the latter better mimics in vivo tumor microenvironments and may show higher IC values .
Q. How is the compound’s mechanism of action elucidated at the molecular level?
Advanced approaches include:
- Molecular docking : Simulate binding to targets like EGFR or MAPK using AutoDock Vina. The benzothiazole ring shows π-π stacking with kinase active sites .
- Biochemical assays : Measure kinase inhibition (e.g., ADP-Glo™ assay) to quantify IC and validate docking predictions .
- Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis genes BAX/BCL-2), corroborating phenotypic effects .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
Key considerations for scale-up:
- Continuous flow reactors : Improve yield consistency (>80%) and reduce reaction time vs. batch methods .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, minimizing byproducts .
Q. How are computational tools integrated to predict off-target interactions or toxicity?
- Pharmacophore modeling : Schrödinger’s Phase identifies off-target binding risks (e.g., CYP450 inhibition) .
- ADMET prediction : SwissADME estimates properties like hepatotoxicity (e.g., >50% likelihood if logP >3.5) .
- Molecular dynamics (MD) : 100-ns simulations assess binding stability; RMSD >2.0 Å suggests poor target retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
